6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis systems to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolothiadiazines, sulfoxides, sulfones, and thiols .
Scientific Research Applications
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring but lack the thiadiazine moiety
Uniqueness
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combined triazole and thiadiazine rings, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11ClN4S |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H11ClN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5,10,15H,6H2,1H3 |
InChI Key |
SUPHEJOQMYFCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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